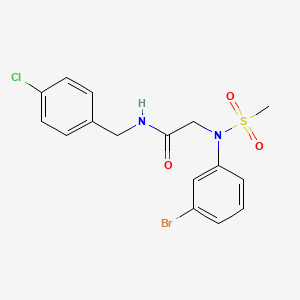
N~2~-(3-bromophenyl)-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl and benzyl precursors. The bromine and chlorine atoms could be introduced via electrophilic aromatic substitution reactions. The methylsulfonyl group might be introduced using a suitable sulfonyl chloride, while the amide group could be formed via a reaction with ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and chlorobenzyl groups are both aromatic and would contribute to the overall stability of the molecule. The amide group could participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could undergo further electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could increase the compound’s boiling point and water solubility compared to similar-sized molecules without an amide group .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. The compound could potentially interact with biological macromolecules via its aromatic rings or its amide group .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .
Future Directions
properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-24(22,23)20(15-4-2-3-13(17)9-15)11-16(21)19-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJNYIJAQSQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2-dimethylpropanoyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzamide](/img/structure/B3616223.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3616234.png)
![6-iodo-3-(2-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B3616241.png)
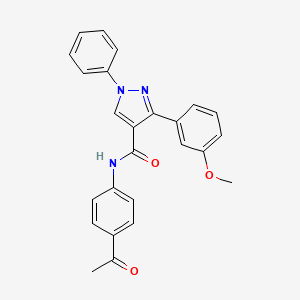
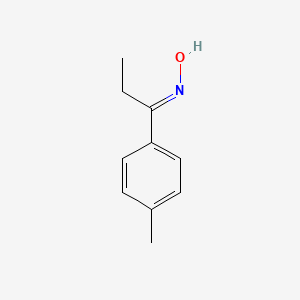
![2-[(2-chloro-5-iodobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3616249.png)
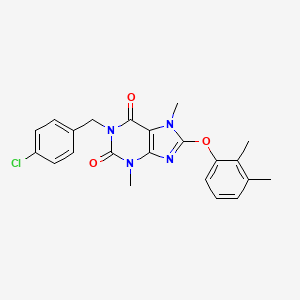
![4-nitro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3616259.png)
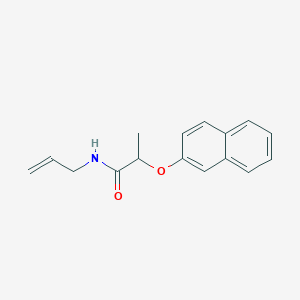
![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3616264.png)
![3-methyl-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616275.png)
![2-(3,5-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3616276.png)
![N-{4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B3616287.png)
